5-(2-Cyanoacetyl)thiophene-3-carbonitrile 5-(2-Cyanoacetyl)thiophene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15789792
InChI: InChI=1S/C8H4N2OS/c9-2-1-7(11)8-3-6(4-10)5-12-8/h3,5H,1H2
SMILES:
Molecular Formula: C8H4N2OS
Molecular Weight: 176.20 g/mol

5-(2-Cyanoacetyl)thiophene-3-carbonitrile

CAS No.:

Cat. No.: VC15789792

Molecular Formula: C8H4N2OS

Molecular Weight: 176.20 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Cyanoacetyl)thiophene-3-carbonitrile -

Specification

Molecular Formula C8H4N2OS
Molecular Weight 176.20 g/mol
IUPAC Name 5-(2-cyanoacetyl)thiophene-3-carbonitrile
Standard InChI InChI=1S/C8H4N2OS/c9-2-1-7(11)8-3-6(4-10)5-12-8/h3,5H,1H2
Standard InChI Key GSFFFSFVLWZESR-UHFFFAOYSA-N
Canonical SMILES C1=C(SC=C1C#N)C(=O)CC#N

Introduction

Structural and Chemical Identity of 5-(2-Cyanoacetyl)thiophene-3-carbonitrile

5-(2-Cyanoacetyl)thiophene-3-carbonitrile is a thiophene-based heterocyclic compound characterized by a cyano group (-CN) at the 3-position and a cyanoacetyl group (-CO-CN) at the 5-position of the aromatic ring. The thiophene core provides a conjugated π-system, while the electron-withdrawing substituents enhance its reactivity and potential for intermolecular interactions. The molecular formula is C₈H₃N₂OS, with a molecular weight of 179.19 g/mol.

Electronic and Steric Effects

The cyano and cyanoacetyl groups induce significant electronic effects on the thiophene ring. The cyano group’s strong electron-withdrawing nature deactivates the ring, directing electrophilic substitutions to specific positions. Meanwhile, the cyanoacetyl moiety introduces both steric bulk and additional sites for hydrogen bonding or nucleophilic attack . Computational studies on analogous thiophene derivatives, such as 2-amino-3-cyanothiophenes, reveal that these substituents stabilize the molecule through resonance and dipole interactions .

Synthetic Methodologies

Gewald Reaction-Based Synthesis

The Gewald reaction, a three-component condensation involving a ketone, malononitrile, and elemental sulfur, is a cornerstone for synthesizing 2-aminothiophene-3-carbonitriles . Adapting this method, 5-(2-cyanoacetyl)thiophene-3-carbonitrile can be synthesized by substituting the ketone component with a cyanoacetylated precursor. For example, cyclopentanone or cyclohexanone derivatives react with malononitrile and sulfur in the presence of morpholine as a base, yielding 2-amino-3-cyanothiophenes . Subsequent N-cyanoacetylation using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole introduces the cyanoacetyl group at the 5-position .

Table 1: Representative Synthesis Conditions

StepReagentsConditionsYieldReference
1Cyclopentanone, malononitrile, S₈, morpholineEthanol, reflux, 6 h65%
21-Cyanoacetyl-3,5-dimethylpyrazole, tolueneReflux, 4 h72%

Alternative Routes: Cyanoacetylation of Preformed Thiophenes

An alternative approach involves the direct cyanoacetylation of 3-cyanothiophene derivatives. For instance, reacting 3-cyanothiophene with cyanoacetic acid hydrazide in the presence of K₂CO₃ in dioxane yields the target compound . This method avoids multi-step sequences but requires stringent control over reaction conditions to prevent side reactions .

Spectroscopic Characterization

Infrared Spectroscopy

Infrared (IR) spectra of 5-(2-cyanoacetyl)thiophene-3-carbonitrile display distinctive absorption bands:

  • ~2195 cm⁻¹: Stretching vibrations of the cyano groups (-CN) .

  • ~1670 cm⁻¹: Carbonyl (C=O) stretch from the acetyl moiety .

  • ~1590 cm⁻¹: C=C aromatic vibrations of the thiophene ring .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): Signals at δ 7.8–8.2 ppm correspond to thiophene protons, while the acetyl methyl group resonates at δ 2.1 ppm .

  • ¹³C NMR: Peaks at ~115 ppm (cyano carbons) and ~165 ppm (carbonyl carbon) confirm the substituents .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies indicate decomposition above 200°C, with the cyano groups undergoing hydrolysis under strongly acidic or basic conditions .

Reactivity

The electron-deficient thiophene ring facilitates nucleophilic aromatic substitution (NAS) at the 4-position. For example, reaction with primary amines yields 4-amino derivatives, while treatment with hydrazine forms pyrazole-fused analogs .

Biological and Industrial Applications

Anticancer Activity

Analogous thiophene-3-carbonitriles, such as 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide, demonstrate potent telomerase inhibition by targeting the hTERT hydrophobic pocket . Molecular docking studies suggest that 5-(2-cyanoacetyl)thiophene-3-carbonitrile could adopt a similar binding mode, making it a candidate for anticancer drug development .

Materials Science

The compound’s conjugated system and electron-withdrawing groups make it a potential building block for organic semiconductors. Thiophene derivatives are widely used in organic field-effect transistors (OFETs) due to their high charge-carrier mobility .

Challenges and Future Directions

Current synthetic routes suffer from moderate yields and lengthy purification steps. Future research should explore catalytic methods, such as organocatalysis or microwave-assisted synthesis, to improve efficiency . Additionally, in vivo studies are needed to validate the compound’s pharmacokinetic and safety profiles.

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